molecular formula C18H20O2 B1327706 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone CAS No. 898794-84-8

3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone

Cat. No. B1327706
M. Wt: 268.3 g/mol
InChI Key: VYYXVOIPLPAGAN-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone (also known as DMMPP) is a synthetic organic compound belonging to the class of propiophenones. It is a colorless solid that is used in a variety of scientific and industrial applications. DMMPP is a versatile compound that has been widely studied for its unique properties and potential applications.

Scientific Research Applications

  • Spectroscopic and Electrochemical Properties Diaryl quinone methides, closely related to 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone, demonstrate notable solvatochromic behaviors and have interesting acid–base properties. These compounds, including variants like 4-[(4′-hydroxy-3′,5′-dimethylphenyl)(aryl)-methylene]-2,6-dimethylcyclohexa-2,5-dienone, show potential as indicators due to their distinctive visible absorptions in different states. Their electrochemical properties, studied through cyclic voltammetry and coupled ESR, reveal quasi-reversible redox processes, making them intriguing for electrochemical applications (Sarma, Kataky, & Baruah, 2007).

  • Photochemical Behavior Studies on compounds like 2,5-dimethylphenacyl chloride, which are structurally similar to 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone, indicate that they undergo photorelease of HCl, leading to the formation of specific photoproducts. This process, involving photoenolization and the formation of photoenols, highlights the potential of such compounds in photochemistry and synthetic organic chemistry (Pelliccioli et al., 2001).

  • Catalytic Applications in Organic Synthesis The synthesis of 4-methoxypropiophenone, a derivative of 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone, has been achieved via Friedel–Crafts acylation of anisole with propionic anhydride using solid acid catalysts. This process, efficient under solvent-free conditions, highlights the role of such compounds as intermediates in the production of fine chemicals and pharmaceuticals (Yadav & George, 2006).

  • Synthesis of Steroid Compounds and Analogs Compounds related to 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone have been used in the synthesis of steroid compounds and related substances. For example, the hydrochloride of 3-dimethylamino-4'-methoxypropiophenone reacted with 1,3-cyclohexanedione to yield various intermediates useful in studying estrogenic activity (Nazarov & Zavyalov, 1956).

  • Photoremovable Protecting Group for Carboxylic Acids The 2,5-dimethylphenacyl (DMP) esters, closely related to 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone, have been studied as photoremovable protecting groups for carboxylic acids. These esters demonstrate efficient photoenolization and have potential applications in organic synthesis or biochemistry as 'caged compounds' (Zabadal et al., 2001).

properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-4-5-14(2)16(12-13)8-11-18(19)15-6-9-17(20-3)10-7-15/h4-7,9-10,12H,8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYXVOIPLPAGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644722
Record name 3-(2,5-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone

CAS RN

898794-84-8
Record name 3-(2,5-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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